molecular formula C17H22F2N2O3 B6717539 N-[[2-(difluoromethoxy)-5-methylphenyl]methyl]-4-(methoxymethyl)-3,6-dihydro-2H-pyridine-1-carboxamide

N-[[2-(difluoromethoxy)-5-methylphenyl]methyl]-4-(methoxymethyl)-3,6-dihydro-2H-pyridine-1-carboxamide

Cat. No.: B6717539
M. Wt: 340.36 g/mol
InChI Key: HEWMDVKPRIKRFB-UHFFFAOYSA-N
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Description

N-[[2-(difluoromethoxy)-5-methylphenyl]methyl]-4-(methoxymethyl)-3,6-dihydro-2H-pyridine-1-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a difluoromethoxy group, a methylphenyl group, and a pyridine carboxamide moiety.

Properties

IUPAC Name

N-[[2-(difluoromethoxy)-5-methylphenyl]methyl]-4-(methoxymethyl)-3,6-dihydro-2H-pyridine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22F2N2O3/c1-12-3-4-15(24-16(18)19)14(9-12)10-20-17(22)21-7-5-13(6-8-21)11-23-2/h3-5,9,16H,6-8,10-11H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEWMDVKPRIKRFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC(F)F)CNC(=O)N2CCC(=CC2)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[2-(difluoromethoxy)-5-methylphenyl]methyl]-4-(methoxymethyl)-3,6-dihydro-2H-pyridine-1-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the difluoromethoxy group: This can be achieved through the reaction of a suitable phenol derivative with difluoromethyl ether under basic conditions.

    Introduction of the methyl group: This step involves the methylation of the phenyl ring, which can be carried out using methyl iodide and a strong base like sodium hydride.

    Construction of the pyridine ring: The pyridine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,3-dicarbonyl compounds and ammonia or amines.

    Formation of the carboxamide group: This step involves the reaction of the pyridine derivative with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[[2-(difluoromethoxy)-5-methylphenyl]methyl]-4-(methoxymethyl)-3,6-dihydro-2H-pyridine-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[[2-(difluoromethoxy)-5-methylphenyl]methyl]-4-(methoxymethyl)-3,6-dihydro-2H-pyridine-1-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe for studying biological processes involving its molecular targets.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[[2-(difluoromethoxy)-5-methylphenyl]methyl]-4-(methoxymethyl)-3,6-dihydro-2H-pyridine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can modulate their activity. The pathways involved may include inhibition or activation of enzymatic activity, binding to receptor sites, or altering protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

    2-Aminoethyl methacrylate hydrochloride: This compound shares some structural similarities but differs in its functional groups and overall reactivity.

    4-Fluorophenylboronic acid: Another compound with a fluorinated phenyl ring, but with different functional groups and applications.

Uniqueness

N-[[2-(difluoromethoxy)-5-methylphenyl]methyl]-4-(methoxymethyl)-3,6-dihydro-2H-pyridine-1-carboxamide is unique due to its combination of a difluoromethoxy group and a pyridine carboxamide moiety, which imparts specific chemical and biological properties not found in other similar compounds.

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